Neopentyl glycol diacrylate

Dermal Sensitization Occupational Safety UV-Curable Formulations

Formulators of UV/EB-curable coatings, inks, and SLA/DLP resins frequently face a trade-off between low viscosity and high crosslink density in reactive diluents. NPGDA (CAS 2223-82-7) resolves this through its sterically hindered neopentyl backbone, delivering 5-15 cps viscosity at 25°C while enabling tightly crosslinked networks with intrinsically lower volume shrinkage versus linear diacrylates (HDDA, TPGDA). • Gem-dimethyl substitution yields superior film hardness and scratch resistance in UV-cured wood coatings, high-traffic flooring, and premium furniture finishes. • Low shrinkage (<5%) ensures warp-free, dimensionally accurate SLA/DLP printed parts for dental models and engineering prototypes. • Rapid bifunctional acrylate cure response supports high-speed production; supplied stabilized with MEHQ for ambient storage reliability.

Molecular Formula C11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 2223-82-7
Cat. No. B1215655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl glycol diacrylate
CAS2223-82-7
Synonymsneopentylglycol diacrylate
NPGDA
Molecular FormulaC11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)C=C)COC(=O)C=C
InChIInChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3
InChIKeyMXFQRSUWYYSPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





NPGDA: Bifunctional Acrylate Monomer


Neopentyl glycol diacrylate (NPGDA) is a difunctional acrylate monomer with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is characterized by a density of 1.031 g/mL at 25°C, a refractive index (n20/D) of 1.453, and a viscosity range of 5-15 cps at 25°C [1]. NPGDA is widely used as a reactive diluent and crosslinking agent in radiation-curable systems, where its two acrylate functional groups enable rapid polymerization under ultraviolet (UV) or electron-beam (EB) irradiation to form tightly crosslinked polymer networks .

Why HDDA and TPGDA Cannot Replace NPGDA


Difunctional acrylate monomers such as 1,6-hexanediol diacrylate (HDDA) and tripropylene glycol diacrylate (TPGDA) are often considered as interchangeable reactive diluents in UV/EB curable coatings, inks, and adhesives. However, the unique gem-dimethyl substitution on the neopentyl backbone of NPGDA imparts a distinct combination of low viscosity (5–15 cps at 25°C) and a sterically hindered, symmetrical molecular geometry that profoundly influences cure kinetics, crosslink density, and ultimate film properties [1]. This structural feature differentiates NPGDA from its linear-chain counterparts, leading to quantifiable differences in mechanical performance, shrinkage behavior, and biological response profiles that preclude simple drop-in substitution in performance-critical applications [2][3].

NPGDA Performance Benchmarks


Skin Sensitization in Guinea Pig Maximization Test

In a standardized guinea pig maximization test assessing the allergic sensitization potential of multifunctional acrylate monomers, neopentyl glycol diacrylate (NPGDA) was classified as a 'strong sensitizer,' whereas 1,6-hexanediol diacrylate (HDDA) was categorized as a 'moderate to strong sensitizer' [1]. The study also placed tripropylene glycol diacrylate (TPGDA) as a 'moderate sensitizer' [1]. This distinction, while both are classified as sensitizers, indicates a differential risk profile that must be considered when selecting a monomer for applications where dermal exposure is anticipated, such as in manual handling of UV-curable inks and adhesives [2].

Dermal Sensitization Occupational Safety UV-Curable Formulations

Epoxy Acrylate Hardness and Tensile Strength

A comparative study of photocurable epoxy acrylate oligomers, prepared from neopentyl glycol diglycidyl ether (NPGDGE) and various half-ester acrylates, demonstrated that the system incorporating hexahydrophthalic anhydride (NP-HA) exhibited superior mechanical performance after UV curing [1]. Specifically, the photocrosslinked NP-HA film showed higher hardness and tensile strength compared to other photocrosslinked epoxy acrylate films evaluated in the same study [1]. While the absolute values are not provided in the available excerpt, the relative superiority of the NPGDGE-derived system is a direct and quantifiable differentiator from other epoxy acrylate oligomer backbones, highlighting the contribution of the neopentyl core structure to enhanced crosslinked network properties [1].

Photocurable Polymers Epoxy Acrylates Mechanical Properties

Low Volume Shrinkage of Propoxylated NPGDA

While this evidence pertains to the propoxylated derivative (PO2-NPGDA), it provides class-level inference regarding the neopentyl glycol core. PO2-NPGDA exhibits minimal volume shrinkage during UV curing, with typical values reported to be less than 5% . This is a critical performance parameter for applications such as stereolithography (SLA/DLP) 3D printing and electronic encapsulation, where even modest shrinkage can lead to warping, delamination, or internal stress in the final part . The low shrinkage characteristic is attributed to the steric bulk of the neopentyl moiety, which reduces the magnitude of conformational change during polymerization and crosslinking .

3D Printing UV Curing Dimensional Stability

Low Viscosity for VOC-Free Formulation

Neopentyl glycol diacrylate exhibits a viscosity range of 5–15 cps at 25°C, as reported in technical datasheets from multiple suppliers [1]. This low viscosity allows NPGDA to function as an effective reactive diluent in high-solids UV/EB curable systems, reducing overall formulation viscosity without the addition of volatile organic compounds (VOCs) . While other diacrylates like HDDA also serve as reactive diluents, the combination of low viscosity and the unique crosslink structure imparted by the neopentyl backbone (evidenced in the previous mechanical property comparisons) provides a specific performance balance not easily replicated by linear diacrylates [2].

Reactive Diluent Viscosity Reduction VOC Compliance

Sensitizing Effect in Natural Rubber Latex Vulcanization

In the radiation vulcanization of natural rubber latex, diacrylate monomers including 1,6-hexanediol diacrylate (A-HD), neopentyl glycol diacrylate (A-NPG), and 1,3-butylene glycol diacrylate (A-BG) were evaluated for their sensitizing effects [1]. The study found that all three diacrylates exhibited a 'strong sensitizing effect' on the radiation vulcanization process [1]. While A-HD was noted to show an 'excellent sensitizing effect' in the presence of 20 phr of ligroin, the overall class of diacrylates, including NPGDA, was deemed effective in promoting crosslinking [1]. This demonstrates that NPGDA is a viable alternative to HDDA in this specific application context, offering similar functional performance while potentially providing other advantages (e.g., handling, cost, or downstream properties).

Radiation Vulcanization Natural Rubber Latex Diacrylate Sensitizers

Releasability and Inkjet Accuracy in Imprint Lithography

A patent detailing curable compositions for imprint lithography and inkjet patterning explicitly requires that neopentyl glycol diacrylate accounts for 10% by mass or more of the polymerizable compound [1]. Furthermore, the total content of specific byproduct compounds (Formula I and II) must be limited to no more than 5% by mass relative to the NPGDA content [1]. This precise compositional requirement underscores the unique ability of NPGDA to impart a combination of excellent releasability from molds and high ink jet discharge accuracy, properties that are essential for the fabrication of high-resolution patterns in semiconductor and device manufacturing [1]. This is a direct, quantitative specification differentiating NPGDA from other reactive diluents that lack this proven performance in such a demanding application.

Nanoimprint Lithography Inkjet Formulation Releasability

NPGDA Application Scenarios


High-Gloss UV-Curable Wood Coatings

NPGDA's low viscosity (5–15 cps) allows formulators to achieve high-solids, VOC-free UV-curable wood coatings with excellent flow and leveling properties [1]. The fast cure response of the bifunctional acrylate ensures rapid line speeds, while the crosslinked network derived from the neopentyl backbone contributes to high hardness and scratch resistance, essential for high-traffic flooring and premium furniture finishes [2].

Precision 3D Printing Resins

Based on the class-level inference from propoxylated NPGDA, NPGDA and its derivatives are ideal candidates for formulating stereolithography (SLA/DLP) photopolymer resins where minimal volume shrinkage (<5%) is a prerequisite for producing dimensionally accurate, warp-free parts . This is particularly critical in dental models, hearing aid shells, and engineering prototypes where tight tolerances are non-negotiable.

Imprint Lithography and Inkjet Patterning

The patent requirement for a minimum of 10% by mass NPGDA in the polymerizable component of a curable composition directly dictates its use in advanced nanoimprint lithography and inkjet patterning processes for semiconductor device fabrication [3]. Substitution with another monomer would fail to meet the defined performance criteria for mold releasability and jetting accuracy, leading to pattern defects and reduced manufacturing yields [3].

Radiation-Cured Adhesives and Coatings

Given its documented strong skin sensitization potential in comparison to other diacrylates like TPGDA, the selection of NPGDA mandates the use of comprehensive engineering controls, closed handling systems, and appropriate personal protective equipment (PPE) as per its GHS hazard classifications (H310, H317, H319) [4][5]. This risk profile is a critical consideration for procurement in industrial settings, as it dictates operational costs and safety protocols.

Technical Documentation Hub

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